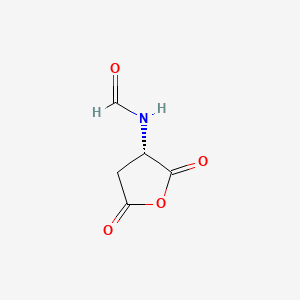

(S)-(-)-2-Formamidosuccinic anhydride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

An acid anhydride is a molecule that is capable of forming an acidic solution in water . In organic chemistry, it is a functional group consisting of 2 acyl groups combined by an oxygen atom .

Synthesis Analysis

An organic acid anhydride is synthesized by the heating of two carboxylic acids at a high temperature of nearly 800℃ . In this process, one water molecule is removed from the reaction .Molecular Structure Analysis

The molecular structure of an acid anhydride consists of two acyl groups combined by an oxygen atom . The non-metals which are capable of reacting with water are only called Acid anhydrides .Chemical Reactions Analysis

Acid anhydrides undergo a nucleophilic substitution reaction by substituting its -OCOR group . They are less reactive than acid chlorides because Cl atom is more electronegative compared to -OCOR group .Applications De Recherche Scientifique

Chemical Synthesis and Reaction Mechanisms

Cross-Dehydrogenative Coupling Reactions

The scientific community has seen significant growth in research focusing on the direct carbamoylation of C–H and X–H bonds with formamides through cross-dehydrogenative coupling reactions. This approach facilitates the preparation of various derivatives, such as carboxamide, carbamate, and urea, which are essential in medicinal chemistry and natural product synthesis. The review by He, Wu, and Vessally (2020) outlines major advances in this field, emphasizing reaction patterns and mechanisms.

Dehydrogenative Cycloaddition of Formamides with Alkynes

Formamides with 1-arylalkyl groups on nitrogen undergo a novel dehydrogenative [4 + 2] cycloaddition reaction with alkynes, facilitated by nickel/AlMe(3) cooperative catalysis. This process, as described by Nakao et al. (2011), yields highly substituted dihydropyridone derivatives, showcasing an innovative method through double functionalization of C(sp(2))-H and C(sp(3))-H bonds in formamides.

Molecular Synthesis and Characterization

Synthesis of Biobased Spiroimides

The development of renewable chemicals for synthesizing biobased spiroimides from itaconic acid and formamides has been explored. Andrade, Hornink, and Lopes (2020) present a novel approach that efficiently produces several new spiroimides with significant yields. Spiroimides are known for their wide range of biological activities, including anticonvulsant and antiarrhythmic properties.

Formamide Decomposition Pathways

The decomposition of formamide (NH2CHO), a precursor for biomolecules of prebiotic interest, has been theoretically studied to understand its chemical transformations. Nguyen et al. (2011) employed quantum chemical calculations and RRKM theory to examine the decomposition channels, contributing to our understanding of the formation of small molecules such as CO, NH3, and H2O. This research provides insights into the energy barriers for various processes, highlighting the significance of formamide in prebiotic chemistry.

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(3S)-2,5-dioxooxolan-3-yl]formamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO4/c7-2-6-3-1-4(8)10-5(3)9/h2-3H,1H2,(H,6,7)/t3-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFTMVZIUYVECNW-VKHMYHEASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)OC1=O)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)OC1=O)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(-)-2-Formamidosuccinic anhydride | |

CAS RN |

33605-73-1 |

Source

|

| Record name | N-[(3S)-Tetrahydro-2,5-dioxo-3-furanyl]formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33605-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-N-(tetrahydro-2,5-dioxo-3-furyl)formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene](/img/structure/B1338913.png)